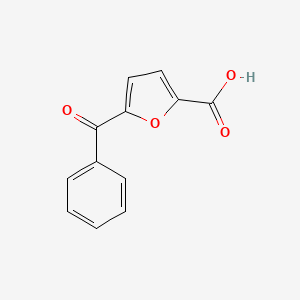

5-Benzoylfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzoylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(8-4-2-1-3-5-8)9-6-7-10(16-9)12(14)15/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGFSTMQCIGZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386963 | |

| Record name | 5-benzoylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-51-9 | |

| Record name | 5-benzoylfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzoylfuran 2 Carboxylic Acid and Analogues

Established Pathways for Benzofuran-2-carboxylic Acid Scaffolds

The core structure of benzofuran-2-carboxylic acid can be assembled through several reliable methods, including rearrangement reactions, palladium-catalyzed cyclizations, and oxidative approaches.

A prominent method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement, which involves the transformation of 3-halocoumarins. nih.govdrugfuture.comdrugfuture.com This reaction, first reported by W. H. Perkin in 1870, proceeds via a coumarin-benzofuran ring contraction in the presence of a base. nih.govlbp.world

The conventional Perkin rearrangement involves heating a 3-halocoumarin with an alkali, such as sodium hydroxide (B78521) in an alcohol solvent like ethanol (B145695) or methanol (B129727). nih.govdrugfuture.comdrugfuture.com This process typically requires refluxing for several hours to achieve a quantitative yield of the desired benzofuran-2-carboxylic acid. nih.gov The reaction is initiated by a base-catalyzed ring opening of the coumarin (B35378), followed by an intramolecular cyclization to form the benzofuran (B130515) ring. nih.gov

To overcome the long reaction times associated with traditional heating, microwave-assisted protocols have been developed. nih.govnih.govscite.ai This modification significantly accelerates the Perkin rearrangement, reducing reaction times from hours to mere minutes while maintaining high product yields. nih.gov For instance, the conversion of various 3-bromocoumarins to their corresponding benzofuran-2-carboxylic acids can be achieved in approximately 5 minutes using microwave irradiation at 300W. nih.gov The reaction still proceeds in the presence of sodium hydroxide and ethanol, with a subsequent acidification step to yield the free carboxylic acid. nih.gov

The following table summarizes the expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave assistance. nih.gov

Table 1: Comparison of Traditional vs. Microwave-Assisted Perkin Rearrangement

| Entry | Starting Material (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Traditional Method (Time) | Microwave Method (Time) | Microwave Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Bromocoumarin | Benzofuran-2-carboxylic acid | ~3 hours | 5 minutes | 98% |

| 2 | 6-Bromo-3-bromocoumarin | 5-Bromobenzofuran-2-carboxylic acid | ~3 hours | 5 minutes | 96% |

| 3 | 6-Chloro-3-bromocoumarin | 5-Chlorobenzofuran-2-carboxylic acid | ~3 hours | 5 minutes | 97% |

Data sourced from research on expedited synthesis via microwave-assisted Perkin rearrangement. nih.gov

The mechanism of the Perkin rearrangement has been a subject of investigation. The proposed pathway involves an initial base-catalyzed fission of the coumarin ring, which generates the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. nih.gov This is followed by an intramolecular nucleophilic attack on the vinyl halide by the phenoxide anion, leading to the formation of the benzofuran-2-carboxylic acid. nih.govscite.ai However, this proposal has been questioned as it does not fully account for the activation required for the SN reaction at the vinyl halide position. nih.gov Alternative mechanistic pathways have also been considered to better explain the observed reactivity. nih.gov

Palladium catalysis offers a powerful and versatile tool for constructing the benzofuran scaffold. These methods often involve the formation of carbon-carbon and carbon-oxygen bonds in a single transformative step, providing access to a wide range of substituted benzofurans.

Key strategies include:

Intramolecular Alkoxycarbonylation: Alkenylphenols can be converted into 3-substituted-benzofuran-2(3H)-ones through palladium-catalyzed intramolecular alkoxycarbonylation, utilizing a carbon monoxide surrogate under mild conditions. nih.gov

Dehydrogenative Cyclization: Palladium(II) catalysts can mediate the oxidative cyclization of precursors like O-aryl cyclic vinylogous esters. nih.gov This C-H functionalization strategy allows for the intramolecular coupling of aryl and vinyl carbons to assemble the benzofuran framework. nih.gov

Carbonylative Annulation: The reaction of o-alkynylphenols with carbon monoxide, mediated by a palladium catalyst, can generate functionalized benzo[b]furo[3,4-d]furan-1-ones, providing an efficient method for diversifying the benzofuran scaffold. nih.gov

Heteroannulation: The palladium-copper co-catalyzed heteroannulation of o-iodophenols with various terminal alkynes is a well-established method for producing 2-substituted benzofurans. researchgate.net

Tsuji-Trost-Type Reactions: Palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles (N, S, O, and C-based) allows for the regioselective synthesis of 2-substituted benzofurans. unicatt.it

Oxidative cyclization presents another effective route to the benzofuran ring system. These reactions typically involve the formation of a C-O bond via the intramolecular attack of a hydroxyl group onto an activated double bond. A notable example is the oxidative cyclization of 2-hydroxystilbenes to yield 2-arylbenzofurans. organic-chemistry.org This transformation can be achieved using hypervalent iodine reagents, such as stoichiometric (diacetoxyiodo)benzene, or through a catalytic amount of an iodine(III) species in the presence of a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.org Palladium(II)-mediated dehydrogenative cyclization also represents an oxidative pathway, as seen in the conversion of O-aryl cyclic vinylogous esters. nih.gov

Friedländer Condensation Routes to Substituted Quinoline-Benzofuran Hybrids

The Friedländer synthesis is a well-established method for the preparation of quinolines and their derivatives. jk-sci.comorganicreactions.orgwikipedia.orgresearchgate.net This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base. organicreactions.orgresearchgate.net The versatility of this reaction allows for the synthesis of a wide array of substituted quinolines, which are important scaffolds in medicinal chemistry and materials science. jk-sci.comnih.gov

While the classical Friedländer synthesis directly produces quinolines, its principles can be adapted to create hybrid molecules incorporating other heterocyclic systems, such as benzofurans. The synthesis of quinoline-benzofuran hybrids often involves the strategic use of precursors that contain both the necessary functionalities for the Friedländer condensation and a pre-formed or in-situ generated benzofuran moiety. These hybrid structures are of interest due to the combined biological activities of the individual heterocyclic components. researchgate.net

The reaction mechanism of the Friedländer synthesis can proceed through two primary pathways. One involves an initial aldol (B89426) condensation followed by cyclization and dehydration, while the other begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline (B57606) ring. wikipedia.org The choice of catalyst, which can range from traditional acids and bases to more modern systems like ionic liquids and nanocatalysts, can influence the reaction pathway, efficiency, and selectivity. wikipedia.orgnih.gov

Recent advancements have focused on developing more environmentally friendly and efficient modifications of the Friedländer synthesis. These include the use of microwave irradiation to accelerate the reaction and the application of solid acid catalysts to simplify product purification. jk-sci.comnih.gov

Targeted Synthesis of 5-Benzoylfuran-2-carboxylic Acid

The specific synthesis of 5-benzoylfuran-2-carboxylic acid requires precise control over the introduction of both the benzoyl group at the C-5 position and the carboxylic acid group at the C-2 position of the furan (B31954) ring.

Strategic Introduction of the Benzoyl Moiety at the Furan C-5 Position

The introduction of a benzoyl group at the C-5 position of a furan ring is a key step in the synthesis of the target molecule. One common strategy involves the Friedel-Crafts acylation of a pre-existing furan-2-carboxylic acid derivative. This electrophilic aromatic substitution reaction utilizes a benzoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst to introduce the benzoyl group. The regioselectivity of this reaction, directing the incoming acyl group to the C-5 position, is influenced by the directing effect of the substituent at the C-2 position and the reaction conditions.

Computational studies suggest that for furan rings, substituents at the C2-position are more effective at lowering the triplet energy compared to the C3-position. acs.org Furthermore, upon photoexcitation, the highest spin density is often localized at the C5-position, making it a favorable site for radical addition. acs.org

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the furan ring is paramount. For the synthesis of 5-benzoylfuran-2-carboxylic acid, this means selectively introducing the benzoyl group at the C-5 position and the carboxylic acid at the C-2 position.

Several techniques can be employed to achieve this:

Directed Metalation: Using a directing group at the C-2 position, such as a carboxylic acid or an amide, can facilitate the deprotonation and subsequent functionalization of the C-5 position.

Halogen-Metal Exchange: A furan ring substituted with a halogen at the C-5 position can undergo halogen-metal exchange, followed by reaction with a benzoylating agent.

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce the benzoyl group at a pre-functionalized C-5 position.

A cobalt(II)-based catalytic system has been shown to be effective in the regioselective synthesis of multisubstituted furans from alkynes and α-diazocarbonyls, yielding polyfunctionalized furans with complete regioselectivity. nih.govnih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-benzoylfuran-2-carboxylic acid. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in the synthesis of dihydrobenzofuran neolignans, the use of acetonitrile (B52724) as a solvent was found to provide a good balance between conversion and selectivity. scielo.br The reaction time can also be significantly reduced without compromising the yield. scielo.br In the synthesis of benzofuran-2-carboxylic acid derivatives via a microwave-assisted Perkin rearrangement, optimizing the microwave power was critical; 300W or 400W for 5 minutes at 79°C resulted in a 99% yield, while lower power led to incomplete reactions and higher power slightly decreased the yield. nih.gov The choice of base and its concentration can also significantly impact the outcome of the reaction.

Table 1: Optimization of Microwave-Assisted Perkin Rearrangement

| Power (Watts) | Time (minutes) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 250 | 5 | - | Incomplete Reaction |

| 300 | 5 | 79 | 99 |

| 400 | 5 | 79 | 99 |

| 500 | 5 | - | Slight Decrease |

Data sourced from a study on the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid. nih.gov

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally benign methodologies. This includes the use of C-H functionalization and other green chemistry principles in the synthesis of benzofuran derivatives.

C-H Functionalization in Benzofuran Systems

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnumberanalytics.com In the context of benzofuran synthesis, C-H activation strategies can be employed to directly introduce various functional groups onto the benzofuran core. thieme-connect.comorganic-chemistry.org

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has been instrumental in the development of C-H functionalization methods for benzofurans. numberanalytics.comorganic-chemistry.orgnih.gov These methods can involve the use of a directing group to achieve high regioselectivity. For example, an 8-aminoquinoline (B160924) directing group has been successfully used in the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides. nih.gov

The development of C-H functionalization reactions contributes to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste generation, and often allowing for the use of more benign reagents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Benzoylfuran-2-carboxylic acid |

| Quinoline |

| Benzofuran |

| o-Aminoaryl aldehyde |

| o-Aminoaryl ketone |

| 8-Aminoquinoline |

| 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid |

Chemical Reactivity and Derivatization Strategies of 5 Benzoylfuran 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group is a primary site for chemical modification, primarily through nucleophilic acyl substitution reactions. libretexts.orgkhanacademy.org

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org The reaction is characterized by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.orgyoutube.com This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond. khanacademy.org For carboxylic acids, the hydroxyl group (-OH) is a poor leaving group, making direct substitution difficult. libretexts.org Therefore, reaction pathways often involve the initial conversion of the -OH group into a better leaving group to facilitate the substitution. libretexts.orgorgoreview.com

Formation of Esters and Esterification Mechanisms

The conversion of 5-benzoylfuran-2-carboxylic acid to its corresponding esters is a common derivatization strategy. One of the most fundamental methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several reversible steps: libretexts.org

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. masterorganicchemistry.com

The equilibrium nature of the Fischer esterification means that the reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

Alternative esterification methods exist, such as reacting the carboxylate salt with an alkyl halide. Research has also shown that aromatic carboxylic anhydrides can serve as effective dehydrating condensation reagents for ester synthesis. tcichemicals.com For instance, the use of 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA) with a Lewis acid catalyst can produce esters in excellent yields. tcichemicals.com

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Reversible, driven by excess alcohol or water removal. libretexts.orgmasterorganicchemistry.com |

| Alkylation of Carboxylate | Carboxylate Salt, Alkyl Halide | An Sₙ2 reaction. libretexts.org |

| Using Anhydride Reagents | Aromatic Carboxylic Anhydride (e.g., BTFBA), Lewis Acid Catalyst | High yields, effective for dehydration. tcichemicals.com |

Conversion to Amides and Amidation Mechanisms

Amides of 5-benzoylfuran-2-carboxylic acid can be synthesized through several routes. A common laboratory method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. masterorganicchemistry.com

The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com However, amides can be formed by heating this salt to high temperatures to drive off water, a process known as pyrolysis. masterorganicchemistry.com

A more controlled approach involves the use of coupling reagents. For example, dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating attack by an amine. masterorganicchemistry.com The carboxylic acid adds to the DCC, forming an "active ester" with a good leaving group, which is then readily displaced by the amine. masterorganicchemistry.com

A study on the synthesis of amide derivatives of benzodifuran-2-carboxylic acid demonstrated the conversion of the carboxylic acid to its acid chloride using oxalyl chloride, which was then reacted with various amines in the presence of triethylamine (B128534) to yield the corresponding amides. nih.gov

| Amidation Method | Reagents | Mechanism/Key Features |

| From Acid Chlorides | Acid Chloride, Amine | Nucleophilic acyl substitution. masterorganicchemistry.com |

| Pyrolysis of Ammonium Salt | Carboxylic Acid, Amine (heated) | Forms ammonium salt intermediate, water is eliminated. masterorganicchemistry.com |

| Using Coupling Agents | Carboxylic Acid, Amine, DCC | Forms an "active ester" intermediate. masterorganicchemistry.com |

| From Acid Chloride (Lab Example) | Carboxylic Acid, Oxalyl Chloride, Amine, Triethylamine | Two-step process: formation of acid chloride, then amidation. nih.gov |

Synthesis of Acid Halides and Anhydrides

Acid Halides: 5-Benzoylfuran-2-carboxylic acid can be converted to its corresponding acid halide, most commonly the acid chloride, by treatment with thionyl chloride (SOCl₂). orgoreview.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is first converted into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orgorgoreview.com The chloride ion then acts as a nucleophile to displace the chlorosulfite group. orgoreview.com Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). orgoreview.comlibretexts.org

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures. libretexts.orgchemistrysteps.com A more common laboratory synthesis involves the reaction of an acid chloride with a carboxylate anion. libretexts.orglibretexts.org This method can be used to prepare both symmetrical and unsymmetrical anhydrides. libretexts.org Various dehydrating agents and coupling reagents have also been developed for the synthesis of anhydrides from carboxylic acids under milder conditions. nih.gov

| Derivative | Reagent(s) | Reaction Type |

| Acid Chloride | Thionyl chloride (SOCl₂) | Nucleophilic Acyl Substitution orgoreview.comlibretexts.org |

| Acid Bromide | Phosphorus tribromide (PBr₃) | Nucleophilic Acyl Substitution orgoreview.comlibretexts.org |

| Symmetrical Anhydride | Heat (dehydration) | Dehydration libretexts.orgchemistrysteps.com |

| Symmetrical/Unsymmetrical Anhydride | Acid Chloride, Carboxylate Anion | Nucleophilic Acyl Substitution libretexts.orglibretexts.org |

Transformations Involving the Furan (B31954) Ring System

The furan ring in 5-benzoylfuran-2-carboxylic acid is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. pearson.comchemicalbook.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on the unsubstituted furan ring preferentially occurs at the C2 and C5 positions (the α-positions). chemicalbook.comquora.com This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to the intermediate formed by attack at the C3 or C4 positions (the β-positions), which has only two resonance structures. chemicalbook.comquora.com

In 5-benzoylfuran-2-carboxylic acid, the existing substituents will direct incoming electrophiles. Both the benzoyl group at C5 and the carboxylic acid group at C2 are electron-withdrawing and deactivating. In electrophilic aromatic substitution reactions, deactivating groups generally direct incoming electrophiles to the meta position relative to themselves.

Given the substitution pattern of 5-benzoylfuran-2-carboxylic acid, the available positions for electrophilic attack are C3 and C4.

The C3 position is meta to the C5-benzoyl group and ortho to the C2-carboxylic acid group.

The C4 position is ortho to the C5-benzoyl group and meta to the C2-carboxylic acid group.

The electron-withdrawing nature of both substituents will significantly decrease the reactivity of the furan ring towards electrophilic attack, likely requiring harsh reaction conditions. matanginicollege.ac.in The precise regioselectivity of an electrophilic substitution reaction on this molecule would be influenced by the interplay of the electronic effects of both substituents and the specific electrophile used. However, due to the strong deactivating nature of both groups, electrophilic substitution on the furan ring of 5-benzoylfuran-2-carboxylic acid would be a challenging transformation.

Ring-Opening and Rearrangement Reactions

The furan ring, an aromatic heterocycle, is susceptible to cleavage under various reaction conditions, which can lead to the formation of acyclic compounds. While specific studies on the ring-opening of 5-Benzoylfuran-2-carboxylic acid are not extensively documented, the reactivity of the furan moiety suggests several potential pathways. Oxidative ring-opening of furans can lead to the formation of 1,4-dicarbonyl compounds. For instance, the oxidation of related furan derivatives often results in cleavage of the ring to yield unsaturated dicarbonyl species. In the context of 5-Benzoylfuran-2-carboxylic acid, such a reaction could theoretically lead to a complex keto-acid derivative.

Furthermore, the furan ring can undergo cleavage under acidic conditions, particularly in the presence of protic polar solvents, which can lead to the formation of carbonyl-containing moieties. mdpi.com Catalytic methods, for example using FeCl₃, have been shown to facilitate the ring-opening of the furan nucleus to generate functionalized acyclic structures. rsc.org

Rearrangement reactions involving the carboxylate group are also plausible. The Henkel reaction, for example, involves the thermal disproportionation of potassium carboxylates. rsc.org Applying this to the potassium salt of 5-Benzoylfuran-2-carboxylic acid could potentially lead to a mixture of furan and furan-dicarboxylic acid derivatives through a rearrangement process. rsc.org However, the stability and specific outcomes for this substrate would require empirical validation.

Reactions of the Benzoyl Substituent

The benzoyl group, consisting of a phenyl ring attached to a ketone, offers two primary sites for further chemical modification: the aromatic phenyl ring and the carbonyl carbon.

Modifications of the Phenyl Ring (e.g., Halogenation, Nitration)

The phenyl ring of the benzoyl substituent can undergo electrophilic aromatic substitution. The reactivity and orientation of these substitutions are governed by the existing substituents on the benzene ring. The ketone function (part of the benzoyl group) and the furan-2-carboxylic acid moiety are both electron-withdrawing groups, which deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta-position. youtube.comchemguide.co.uk

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the phenyl ring is a feasible modification. The existence of related compounds like 5-(2,4-dichlorophenyl)furan-2-carboxylic acid demonstrates that such halogenations are synthetically accessible, although this specific example involves substitution at the ortho and para positions, suggesting it was likely synthesized from a pre-halogenated precursor rather than by direct halogenation. pensoft.netuni.lu For a direct electrophilic halogenation of 5-Benzoylfuran-2-carboxylic acid, the expected major product would be the meta-substituted halogen derivative.

Nitration: Nitration of the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk This reaction introduces a nitro (NO₂) group. Given the directing effects of the carbonyl group, the primary product expected from the mononitration of 5-Benzoylfuran-2-carboxylic acid would be 5-(3-nitrobenzoyl)furan-2-carboxylic acid. Higher temperatures or more forcing conditions could lead to the introduction of multiple nitro groups. chemguide.co.uk

| Reaction | Reagents | Predicted Major Product | Expected Position of Substitution |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | 5-(3-Bromobenzoyl)furan-2-carboxylic acid | meta (C-3' of phenyl ring) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 5-(3-Nitrobenzoyl)furan-2-carboxylic acid | meta (C-3' of phenyl ring) |

Reactions at the Ketone Carbonyl Center

The carbonyl group of the benzoyl substituent is a key functional center, susceptible to nucleophilic attack. The most common reaction at this center is reduction.

Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). libretexts.orgharvard.edu This reaction converts the benzoyl group into a (hydroxy(phenyl)methyl) group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone, but could potentially react with the carboxylic acid group as well. harvard.edu The selective reduction of the ketone is valuable for creating derivatives with altered steric and electronic properties. Studies on related complex ketones have shown that introducing steric hindrance near the carbonyl group can significantly slow the rate of metabolic reduction. nih.gov

| Reaction Type | Reagents | Product | Resulting Functional Group |

|---|---|---|---|

| Ketone Reduction | NaBH₄, Methanol | 5-((Hydroxy(phenyl)methyl))furan-2-carboxylic acid | Secondary Alcohol |

Other nucleophilic additions to the ketone are also possible, expanding the range of potential derivatives. These include reactions with Grignard reagents to form tertiary alcohols or the formation of imines and related compounds through condensation with primary amines, although these may be complicated by the presence of the carboxylic acid group.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of individual atoms within a molecule. For 5-Benzoylfuran-2-carboxylic acid, ¹H, ¹³C, and 2D NMR techniques are employed to determine the connectivity and arrangement of atoms.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their electronic environment. The spectrum of 5-Benzoylfuran-2-carboxylic acid is expected to show distinct signals for the protons on the furan (B31954) ring, the benzoyl group, and the carboxylic acid. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm. The protons of the furan ring are expected to appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the benzoyl and carboxylic acid groups. The protons on the benzoyl group will exhibit characteristic multiplets in the aromatic region (7-8 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Benzoylfuran-2-carboxylic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Furan H-3 | 7.2 - 7.4 | doublet |

| Furan H-4 | 7.0 - 7.2 | doublet |

| Benzoyl H (ortho) | 7.8 - 8.0 | multiplet |

| Benzoyl H (meta, para) | 7.4 - 7.6 | multiplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of 5-Benzoylfuran-2-carboxylic acid will display distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the benzoyl group are expected to resonate at the most downfield positions, typically in the range of 160-190 ppm. The carbon atoms of the furan and benzene (B151609) rings will appear in the aromatic region (110-160 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Benzoylfuran-2-carboxylic acid

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 160 - 170 |

| Benzoyl (C=O) | 185 - 195 |

| Furan C-2 | 155 - 165 |

| Furan C-5 | 150 - 160 |

| Furan C-3 | 120 - 130 |

| Furan C-4 | 110 - 120 |

| Benzoyl C (ipso) | 135 - 145 |

| Benzoyl C (ortho, meta, para) | 125 - 135 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures, such as those found in 2-furoic acid and benzophenone (B1666685) derivatives. hmdb.cachemicalbook.com

2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons on the furan and benzene rings. HMQC would correlate each proton with its directly attached carbon atom. The HMBC experiment is particularly useful for identifying long-range couplings, for instance, between the furan protons and the carbonyl carbons, which helps in assigning the specific positions of the substituents on the furan ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 5-Benzoylfuran-2-carboxylic acid is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. mdpi.com Two distinct carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the benzoyl ketone, expected at a slightly lower frequency, around 1650-1670 cm⁻¹, due to conjugation with the furan and benzene rings. Other significant peaks include C-O stretching for the furan ring and the carboxylic acid, and C-H stretching for the aromatic rings.

Table 3: Predicted IR Absorption Bands for 5-Benzoylfuran-2-carboxylic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Carboxylic Acid C=O Stretch | 1700 - 1725 |

| Benzoyl C=O Stretch | 1650 - 1670 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1200 - 1300 |

Note: Predicted values are based on typical IR absorption frequencies for carboxylic acids and aromatic ketones. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extensive conjugated system in 5-Benzoylfuran-2-carboxylic acid, which includes the furan ring, the benzoyl group, and the carboxylic acid, is expected to give rise to strong UV absorptions. It is anticipated that there will be multiple absorption bands, with a prominent band at a wavelength (λmax) above 250 nm, indicative of the π → π* transitions within the conjugated system. For comparison, 5-hydroxymethyl-2-furancarboxylic acid has a λmax at 254 nm. caymanchem.com The presence of the additional benzoyl chromophore is expected to shift the absorption to a longer wavelength.

Table 4: Predicted UV-Vis Absorption for 5-Benzoylfuran-2-carboxylic acid

| Transition | Predicted λmax (nm) |

| π → π* | > 250 |

Note: The predicted value is based on the UV-Vis data of similar furan derivatives. caymanchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 5-Benzoylfuran-2-carboxylic acid, the molecular ion peak (M⁺) would correspond to its molecular weight. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the benzoyl group would likely lead to a prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105). Other fragments may arise from the cleavage of the furan ring.

Table 5: Predicted Key Mass Spectrometry Fragments for 5-Benzoylfuran-2-carboxylic acid

| Fragment | Predicted m/z |

| Molecular Ion [M]⁺ | 216 |

| [M - OH]⁺ | 199 |

| [M - COOH]⁺ | 171 |

| [C₆H₅CO]⁺ | 105 |

Note: Predicted m/z values are based on the expected fragmentation patterns of carboxylic acids and benzophenones. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no publicly available X-ray crystallography data for 5-Benzoylfuran-2-carboxylic acid could be located. As a result, a detailed analysis of its solid-state structure, including specific bond lengths, angles, dihedral angles, and crystal packing, cannot be provided at this time.

While crystallographic studies have been conducted on analogous benzofuran (B130515) derivatives, the strict focus of this article on 5-Benzoylfuran-2-carboxylic acid precludes the inclusion of data from related but distinct compounds. The precise three-dimensional arrangement of atoms and molecules in the crystalline state is unique to each compound and cannot be accurately inferred from analogues.

Determination of Bond Lengths, Angles, and Dihedral Angles

A definitive table of bond lengths, bond angles, and dihedral angles for 5-Benzoylfuran-2-carboxylic acid cannot be generated without experimental data from single-crystal X-ray diffraction analysis. Such data would provide the precise atomic coordinates, from which these fundamental molecular geometry parameters are calculated.

Analysis of Crystal Packing and Intermolecular Interactions

Similarly, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, is contingent upon the determination of the crystal structure. The way molecules arrange themselves in a crystal lattice is governed by these non-covalent interactions, and a detailed description requires knowledge of the unit cell dimensions and the symmetry operations of the space group, which are determined through X-ray crystallography.

Should the crystal structure of 5-Benzoylfuran-2-carboxylic acid be determined and published in the future, this section will be updated to reflect the detailed findings of that research.

Computational and Theoretical Studies

Electronic Structure and Molecular Conformation Analysis

The analysis of electronic structure and molecular conformation is fundamental to predicting the physicochemical properties and reactivity of a molecule. These studies determine the most stable three-dimensional arrangement of the atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. For 5-Benzoylfuran-2-carboxylic acid, DFT calculations would be employed to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy state.

Key parameters that would be derived from DFT calculations include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the most stable structure.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting sites of chemical reactions.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the structure.

Table 1: Hypothetical DFT-Calculated Properties for 5-Benzoylfuran-2-carboxylic acid

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to electron-donating ability. |

| LUMO Energy | (Value in eV) | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Indicates chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule. |

| Molecular Electrostatic Potential | (Map Data) | Predicts sites for electrophilic and nucleophilic attack. |

Note: This table is illustrative. The values are placeholders as specific research findings for this compound are not available.

Beyond DFT, other computational methods could be applied:

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental data for parametrization. They can provide highly accurate electronic properties but are computationally more demanding than DFT.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster as they use parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are useful for initial explorations of large molecules or for providing starting geometries for more rigorous calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

For any chemical reaction involving 5-Benzoylfuran-2-carboxylic acid, such as its synthesis or degradation, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is key to understanding the reaction's kinetics. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. Studies on the Perkin rearrangement to form benzofuran-2-carboxylic acids have, for instance, proposed mechanisms involving multiple steps that could be characterized computationally. nih.gov

By mapping the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This analysis reveals the step-by-step mechanism of a reaction. For example, in the synthesis of furan-2,5-dicarboxylic acid (FDCA) from related furan (B31954) compounds, kinetic modeling has been used to determine the rate constants for each step in the reaction cascade. tue.nl A similar approach for 5-Benzoylfuran-2-carboxylic acid could elucidate its formation mechanisms and potential side reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build a statistical relationship between the structural features of a molecule and its physicochemical properties. digitaloceanspaces.com

The general workflow for a QSPR study on a series of compounds including 5-Benzoylfuran-2-carboxylic acid would involve:

Data Set Compilation: Assembling a group of molecules with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity).

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These descriptors are numerical representations of the molecule's structure, including constitutional, topological, geometric, and electronic properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a mathematical equation that correlates the descriptors with the property of interest. digitaloceanspaces.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A QSPR model could predict various properties for 5-Benzoylfuran-2-carboxylic acid even before they are experimentally measured, guiding synthetic efforts and applications. For instance, QSPR models have been developed for furan derivatives to predict their efficacy as corrosion inhibitors based on calculated electronic properties. digitaloceanspaces.com

Development of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. For 5-Benzoylfuran-2-carboxylic acid, these descriptors can be derived from its chemical structure and are essential for quantitative structure-activity relationship (QSAR) studies. QSAR models use statistical methods to correlate these descriptors with the biological activity or chemical reactivity of compounds.

While specific experimental or computational studies exclusively on 5-Benzoylfuran-2-carboxylic acid are not extensively documented in publicly available literature, we can infer its probable descriptors based on studies of its core structure, benzofuran-2-carboxylic acid, and related benzofuran (B130515) derivatives. The addition of the benzoyl group at the 5-position significantly influences the electronic and steric properties of the parent molecule.

Key molecular descriptors for 5-Benzoylfuran-2-carboxylic acid would include:

Topological Descriptors: These are based on the two-dimensional representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: Derived from the three-dimensional structure, these include molecular surface area and volume.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, polarizability, and orbital energies (HOMO and LUMO). The benzoyl group, being an electron-withdrawing group, is expected to lower the energy of the HOMO and LUMO, affecting the molecule's reactivity.

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which are crucial for predicting the molecule's behavior in biological systems.

The following table presents calculated properties for the parent compound, benzofuran-2-carboxylic acid, which serve as a baseline for understanding the properties of its 5-benzoyl derivative. The introduction of the benzoyl group would be expected to increase the molecular weight, surface area, and introduce additional rotational bonds.

| Property | Value (for Benzofuran-2-carboxylic acid) |

| Molecular Formula | C9H6O3 |

| Molecular Weight | 162.14 g/mol nist.gov |

| logP (octanol-water partition coefficient) | 2.1 (estimated) |

| Topological Polar Surface Area | 50.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

This table is based on data for the parent compound, benzofuran-2-carboxylic acid. The values for 5-Benzoylfuran-2-carboxylic acid would be different due to the presence of the benzoyl group.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 5-Benzoylfuran-2-carboxylic acid can be predicted using quantum chemical calculations, such as Density Functional Theory (DFT). These methods provide insights into the electron distribution and the energies of molecular orbitals, which are fundamental to understanding chemical reactions.

The benzofuran ring is an electron-rich aromatic system. The carboxylic acid group at the 2-position and the benzoyl group at the 5-position are both electron-withdrawing groups. These substituents will significantly influence the reactivity of the furan and benzene (B151609) rings.

Electrophilic Aromatic Substitution: The benzoyl group deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to the benzoyl group. The furan ring, while generally more reactive than benzene, is also influenced by the electron-withdrawing substituents. Computational models can predict the most likely sites for electrophilic attack by calculating the electron density at various positions on the aromatic rings.

Nucleophilic Attack: The carbonyl carbons of both the carboxylic acid and the benzoyl group are electrophilic and thus susceptible to nucleophilic attack. The relative reactivity of these two sites can be assessed by calculating the partial atomic charges on these carbon atoms.

Acidity: The carboxylic acid group is the primary acidic site in the molecule. The presence of the electron-withdrawing benzoyl group is expected to increase the acidity of the carboxylic acid compared to the parent benzofuran-2-carboxylic acid due to stabilization of the resulting carboxylate anion.

DFT calculations on benzofuran derivatives have shown that the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. researchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is localized on electron-deficient areas, indicating sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes. For a flexible molecule like 5-Benzoylfuran-2-carboxylic acid, which has rotatable bonds connecting the furan and phenyl rings of the benzoyl group, and the carboxylic acid group, MD simulations can provide a detailed picture of its conformational landscape.

The primary goals of MD simulations for this compound would be:

To identify the most stable conformations: By simulating the molecule's movement over time, researchers can identify the low-energy conformations that are most likely to be populated at a given temperature.

To understand the dynamics of conformational changes: MD simulations can reveal the pathways and energy barriers for transitions between different conformations. This is particularly important for understanding how the molecule might interact with a biological target, as different conformations may have different binding affinities.

To study the effect of solvent: The surrounding environment, such as a solvent, can have a significant impact on the conformational preferences of a molecule. MD simulations can explicitly include solvent molecules to provide a more realistic model of the system.

Studies on other small aromatic carboxylic acids have demonstrated the utility of MD simulations in understanding their aggregation behavior and interactions with surfaces. dntb.gov.uanih.gov For 5-Benzoylfuran-2-carboxylic acid, MD simulations could explore the intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid proton and the benzoyl carbonyl oxygen, which would influence its preferred shape. The flexibility of the benzoyl group relative to the rigid benzofuran core is a key aspect that can be elucidated through these simulations.

Advanced Applications and Functional Materials Development

Role as Key Intermediates in Complex Organic Synthesis

5-Benzoylfuran-2-carboxylic acid and its parent compound, benzofuran-2-carboxylic acid, are recognized as pivotal starting materials in multi-step organic synthesis. Their rigid heterocyclic structure serves as a reliable scaffold for constructing more elaborate molecules with specific three-dimensional arrangements and functionalities.

The benzofuran (B130515) core is a fundamental structural unit found in numerous biologically active compounds, making it a popular scaffold in medicinal chemistry and drug design. nih.govnih.gov Benzofuran-2-carboxylic acid, in particular, serves as a commercially available and versatile building block for creating a diverse range of more complex derivatives. chemrxiv.org Synthetic chemists utilize it to access elaborate benzofuran-2-carboxamides, which are precursors to various therapeutic agents. nih.govchemrxiv.org

A common strategy involves the coupling of benzofuran-2-carboxylic acid with different amines to form amide derivatives. For instance, a modular synthetic route has been developed that begins with the installation of an 8-aminoquinoline (B160924) (AQ) auxiliary onto the carboxylic acid group. nih.govchemrxiv.org This is followed by a palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. The 8-AQ auxiliary can then be replaced through a transamidation procedure, allowing for the introduction of a wide array of amine groups to yield structurally complex C3-substituted benzofuran-2-carboxamides. nih.gov

Derivatives of benzofuran-2-carboxylic acid have been investigated for their potential as inhibitors of key biological targets. For example, amide derivatives have been synthesized and evaluated as anticancer agents and inhibitors of the NF-κB transcriptional pathway. nih.govresearchgate.net The benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, in particular, has been identified as a lead scaffold with both notable anticancer and NF-κB inhibitory activity. nih.gov Furthermore, other derivatives are explored as potential modulators for various receptors, highlighting the scaffold's importance in developing new therapeutic agents. researchgate.net

| Precursor/Intermediate | Synthetic Transformation | Resulting Heterocyclic Scaffold | Potential Application Area |

| Benzofuran-2-carboxylic acid | 8-AQ directed C–H arylation and transamidation | C3-arylated benzofuran-2-carboxamides nih.gov | Drug discovery, medicinal chemistry chemrxiv.org |

| Benzofuran-2-carboxylic acid | Amide coupling with substituted anilines | Benzofuran-2-carboxylic acid N-(substituted)phenylamides nih.gov | Anticancer agents, NF-κB inhibitors nih.govresearchgate.net |

| 6-hydroxy-benzofuran-5-carboxylic acid | Multi-step synthesis | Inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB) nih.gov | Anti-tuberculosis agents nih.gov |

The benzofuran ring system is a recurring motif in a wide range of natural products that exhibit significant biological activities. rsc.org Consequently, the total synthesis of these complex molecules has become a major focus for organic chemists. rsc.org Substituted benzofuran-2-carboxylic acids often serve as crucial building blocks in these synthetic endeavors.

While the direct use of 5-Benzoylfuran-2-carboxylic acid in a specific total synthesis is not prominently documented in recent literature, the general strategy involves employing functionalized benzofuran precursors to construct the core of the natural product. The synthesis of eupomatenoid 6, a natural product, has been demonstrated in three steps utilizing a palladium-catalyzed enolate arylation to form the key benzofuran structure. organic-chemistry.org The versatility of the benzofuran-2-carboxylic acid moiety allows for its incorporation into complex synthetic pathways, where the carboxylic acid group can be strategically modified or used to link the benzofuran unit to other parts of the target molecule. The presence of the benzoyl group at the 5-position would offer an additional functional handle for further chemical transformations, enabling the construction of highly substituted and complex natural product architectures.

Contributions to Polymer Science and Advanced Materials

Furan-based compounds are at the forefront of research into sustainable polymers derived from renewable biomass resources. rsc.orgnih.gov 2,5-Furandicarboxylic acid (FDCA), a close structural relative of 5-Benzoylfuran-2-carboxylic acid, has been identified by the U.S. Department of Energy as a top value-added chemical from biomass and is a key monomer for producing bio-based plastics. nih.gov

Furan-based dicarboxylic acids like FDCA are considered prime candidates to replace petroleum-derived monomers such as terephthalic acid. rsc.orgmdpi.com The structural similarity allows for the production of furanic polymers with properties comparable or even superior to conventional plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). semanticscholar.org

The primary application of FDCA is in the synthesis of polyesters, most notably polyethylene 2,5-furandicarboxylate (PEF). semanticscholar.org This is typically achieved through the polycondensation reaction of FDCA (or its dimethyl ester) with a diol, such as ethylene (B1197577) glycol. rsc.org Research is also active in creating other furan-based polymers, including polyamides and copolyesters, by reacting FDCA with various diamines or other diols. rsc.orgrsc.org These bio-based polymers are being developed for a wide range of applications, including packaging materials, textiles, and coatings. rsc.org

A novel polymer, poly(benzofuran-co-arylacetic acid), has been synthesized through the thermal treatment of 4-hydroxymandelic acid. rsc.org This process results in a polymer containing benzofuranone units, demonstrating another pathway to incorporate the benzofuran structure into advanced polymer backbones. rsc.org The presence of a benzoyl group, as in 5-Benzoylfuran-2-carboxylic acid, could introduce additional properties such as increased rigidity and altered thermal characteristics to such polymers.

| Furan-Based Monomer | Co-monomer | Resulting Polymer | Potential Application |

| 2,5-Furandicarboxylic acid (FDCA) | Ethylene Glycol | Polyethylene 2,5-furandicarboxylate (PEF) semanticscholar.org | Bio-based alternative to PET, packaging rsc.orgsemanticscholar.org |

| 2,5-Furandicarboxylic acid (FDCA) | Various Diamines | Furan-based polyamides rsc.org | Textiles, engineering plastics rsc.org |

| 4-Hydroxymandelic acid | (Self-condensation) | Poly(benzofuran-co-arylacetic acid) rsc.org | Functional polymers, coatings rsc.org |

The carboxylic acid functionality is widely used to induce cross-linking in polymers, a process that enhances mechanical strength, thermal stability, and reduces water solubility. researchgate.netmdpi.com The carboxylic acid group on 5-Benzoylfuran-2-carboxylic acid makes it a potential candidate for use as a crosslinking agent.

Carboxylic acids can form covalent bonds, typically di-ester linkages, with hydroxyl groups present in polymer chains like polyvinyl alcohol (PVA) or polysaccharides such as starch and chitosan. researchgate.netmdpi.com This reaction chemically links the polymer chains together, creating a three-dimensional network. For example, citric acid, a polycarboxylic acid, is a well-known eco-friendly crosslinker for biopolymers. mdpi.com

In a related context, a polymer containing benzofuran and carboxylic acid functionalities, poly(benzofuran-co-arylacetic acid), was successfully cross-linked by reacting its lactone and carboxylic acid groups with various diamines to form amide bonds. mdpi.com This modification was shown to alter the material's properties, including its thermal conductivity. mdpi.com Similarly, the carboxylic acid group of 5-Benzoylfuran-2-carboxylic acid could be employed to modify the surface of materials or to cross-link polymer matrices, thereby tailoring their physical and chemical properties for specific applications. rsc.orgfrontiersin.org

Mechanistic Exploration of Biological Activity

Derivatives of benzofuran-2-carboxylic acid have been the subject of numerous studies to understand their interactions with biological systems at a molecular level. This research focuses on identifying the specific proteins or pathways they target, which is the first step in evaluating their therapeutic potential.

One area of significant interest is in the field of oncology. Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to exhibit potent cytotoxic activities against a panel of human cancer cell lines. nih.govresearchgate.net Mechanistic studies revealed that these compounds can inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a critical role in inflammation and cancer cell survival. nih.govresearchgate.net The inhibition of NF-κB by these scaffolds is considered a key part of their anticancer mechanism. nih.gov

In another example, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, which share structural similarities with benzofuran derivatives, were designed as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov Docking calculations and X-ray crystallography showed how these molecules bind to the active site of the TBK1 kinase. nih.gov Structure-activity relationship (SAR) studies demonstrated that modifications to the core scaffold could enhance potency and selectivity towards these kinases, which are involved in metabolic pathways related to obesity. nih.gov These studies provide a clear mechanistic basis for the observed biological effects, linking the chemical structure directly to the inhibition of a specific enzyme. nih.gov

| Compound Class | Biological Target | Mechanistic Action |

| Benzofuran-2-carboxamide derivatives | Nuclear Factor-kappa B (NF-κB) | Inhibition of LPS-induced NF-κB transcriptional activity nih.govresearchgate.net |

| Amlexanox analogues (chromeno[2,3-b]pyridine-3-carboxylic acid core) | TANK-binding kinase 1 (TBK1), IKKε | Direct inhibition of kinase activity nih.gov |

| 6-hydroxy-benzofuran-5-carboxylic acid derivatives | Mycobacterium protein tyrosine phosphatase B (mPTPB) | Inhibition of a key virulence factor in Mycobacterium tuberculosis nih.gov |

Inhibition Mechanisms of Carbonic Anhydrases (CAs)

Carboxylic acids represent a versatile class of carbonic anhydrase (CA) inhibitors. nih.gov Their mechanisms of action are varied and can include direct coordination to the catalytic zinc ion as carboxylate anions, anchoring to the zinc-bound water molecule or hydroxide (B78521) ion, physically obstructing the entrance to the CA active site, or binding to allosteric sites outside the active site cavity. nih.gov

Research into benzofuran-based carboxylic acid derivatives has shed light on their potential as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov While studies on 5-Benzoylfuran-2-carboxylic acid itself are not specified, analysis of related structures provides insight into the likely inhibitory behavior. For instance, a series of benzofuran-based carboxylic acids linked to benzoic or hippuric acid moieties via a ureido linker demonstrated varied and selective inhibition against four hCA isoforms (hCA I, II, IX, and XII). nih.govnih.gov

The inhibition of the widespread cytosolic isoform hCA II was generally moderate to weak, with inhibition constants (KIs) in the micromolar range. nih.gov Notably, certain derivatives showed promising, submicromolar inhibitory activity against the cancer-related isoform hCA IX, with a high degree of selectivity over the off-target cytosolic isoforms hCA I and II. nih.govnih.gov For example, derivatives featuring a 5-bromobenzofuran (B130475) tail showed potent and selective hCA IX inhibition. nih.govnih.gov The position of the carboxylic acid group and the nature of the linker and tail moieties are critical determinants of inhibitory potency and selectivity. nih.gov

| Compound Derivative | Target Isoform | Inhibition Constant (KI) (μM) | Selectivity Index (SI) vs. hCA I | Selectivity Index (SI) vs. hCA II |

|---|---|---|---|---|

| Benzofuran Derivative 9b | hCA IX | 0.91 | >63 | 4 |

| Benzofuran Derivative 9e | hCA IX | 0.79 | >63 | 47 |

| Benzofuran Derivative 9f | hCA IX | 0.56 | 2 | 12 |

| Benzofuran Derivative 9c | hCA II | 3.1 | - | - |

| Benzofuran Derivative 9d | hCA II | 4.1 | - | - |

Table 1: Inhibition data for selected benzofuran-based carboxylic acid derivatives against human carbonic anhydrase isoforms. Data sourced from a study on benzofuran-based carboxylic acids as CA inhibitors. nih.govnih.gov The derivatives are not 5-Benzoylfuran-2-carboxylic acid but feature a related benzofuran scaffold.

Inhibition Mechanisms of Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling, making it a key target in the study of autoimmune diseases and cancer immunotherapy. nih.govnih.gov The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic, enabling it to function as an effective inhibitor of LYP. nih.govresearchgate.net

The inhibitory mechanism involves the benzofuran-2-carboxylic acid moiety acting as a bioisostere of the pTyr residue of the substrate. This allows it to bind to the active site of the LYP enzyme, blocking its catalytic function. nih.gov Studies on a series of benzofuran-2-carboxylic acid derivatives have led to the discovery of compounds that reversibly inhibit LYP with high potency. nih.govresearchgate.net For example, derivatives designated D14 and D34 were found to be reversible inhibitors of LYP with inhibition constants (Ki) in the low micromolar range. nih.govresearchgate.net These inhibitors not only demonstrated potency but also a degree of selectivity against other phosphatases. nih.govresearchgate.net By inhibiting LYP, these compounds can modulate TCR signaling. nih.govresearchgate.net

Further structure-based design approaches using a benzofuran salicylic (B10762653) acid scaffold have yielded a library of compounds with significant LYP inhibitory activity, with IC₅₀ values ranging from 0.27 to 6.2 μM. nih.gov In silico docking studies confirm that these inhibitors interact with both the catalytic pocket and a peripheral site of the LYP enzyme. nih.gov

| Compound Derivative | Enzyme Target | Inhibition Constant (Ki) (μM) | Inhibition Mode |

|---|---|---|---|

| D14 | LYP | 1.34 | Reversible |

| D34 | LYP | 0.93 | Reversible |

Table 2: Inhibition constants of selected benzofuran-2-carboxylic acid derivatives against Lymphoid Tyrosine Phosphatase (LYP). nih.govresearchgate.net

Molecular Basis of Antimicrobial and Antioxidant Activity

The benzofuran scaffold is a fundamental structural unit in many compounds possessing a wide range of biological activities, including antimicrobial and antioxidant effects. nih.gov Derivatives of benzofuran have shown activity against various bacterial and fungal strains. researchgate.netmdpi.comnih.gov

While specific studies detailing the interference of 5-Benzoylfuran-2-carboxylic acid with quorum sensing are not available, the general strategy of QS inhibition is a recognized antimicrobial mechanism. frontiersin.org For example, other carboxylic acid-containing compounds, such as 1H-pyrrole-2,5-dicarboxylic acid, have been identified as QS inhibitors that can reduce the production of virulence factors and inhibit biofilm formation in pathogens like Pseudomonas aeruginosa. frontiersin.org The mechanism of such inhibitors often involves competing with the natural signaling molecules for binding to their cognate receptor proteins, thereby downregulating the expression of QS-controlled genes. frontiersin.org

Reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause oxidative damage to cellular components when present in excess. nih.gov Antioxidant compounds can neutralize these species through various mechanisms, including donating a hydrogen atom to quench free radicals or chelating metal ions involved in their formation. mdpi.com

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of carboxylic acids in various matrices. nih.gov For a compound like 5-Benzoylfuran-2-carboxylic acid, a reverse-phase HPLC (RP-HPLC) method would be the standard approach for separation and detection. sielc.com

The development of such a method would typically involve the following parameters:

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for the separation of moderately nonpolar compounds. The end-capping of the silica (B1680970) support is important to minimize peak tailing caused by interactions with residual silanol (B1196071) groups. sielc.com

Mobile Phase: A mixture of an organic solvent, typically acetonitrile (B52724), and an aqueous buffer is used. sielc.com The pH of the aqueous component is adjusted with an acid, such as phosphoric acid or formic acid, to suppress the ionization of the carboxylic acid group. sielc.com This ensures that the analyte is in its neutral, less polar form, leading to better retention and sharper peaks on the reverse-phase column. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample.

Detection: The benzoyl group in 5-Benzoylfuran-2-carboxylic acid is a strong chromophore, making UV detection a straightforward and sensitive choice. The detection wavelength would be set at the absorbance maximum of the compound, likely in the range of 254 nm to 300 nm, to achieve optimal sensitivity. For trace analysis, derivatization with a fluorescent tag could be employed to enable highly sensitive fluorescence detection.

This general HPLC framework is scalable and can be adapted for various purposes, from purity testing and impurity profiling to pharmacokinetic studies. nih.govsielc.com

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | Suitable for moderately nonpolar analytes. sielc.com |

| Column | C18 (ODS), e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size | Provides good retention and separation for aromatic carboxylic acids. |

| Mobile Phase | Acetonitrile and Water (with acidifier) | Common solvents for RP-HPLC offering good separation efficiency. sielc.com |

| Acidifier | Phosphoric Acid or Formic Acid (for MS compatibility) | Suppresses ionization of the carboxylic acid to improve peak shape and retention. sielc.com |

| Elution | Isocratic or Gradient | Gradient elution is versatile for complex mixtures. google.com |

| Detection | UV-Vis Detector (e.g., at λmax ~254-300 nm) | The benzoyl chromophore allows for sensitive UV detection. |

Table 3: Representative HPLC method parameters for the analysis of 5-Benzoylfuran-2-carboxylic acid.

Utilization as Analytical Standards

The role of a chemical compound as an analytical standard is fundamental to ensuring the accuracy, reliability, and comparability of scientific measurements. An analytical standard is a highly purified and well-characterized substance used as a reference point in various analytical techniques. Its primary function is to enable the qualitative identification and quantitative measurement of the same substance in unknown samples. This is achieved by comparing the analytical response of the sample to the response of the standard.

For a compound to be effectively utilized as an analytical standard, it must possess a high degree of purity and be stable under defined storage and handling conditions. Its physical and chemical properties, such as melting point, spectral data (e.g., NMR, IR, UV-Vis), and chromatographic behavior, must be thoroughly documented. This comprehensive characterization allows for its unambiguous identification and ensures the accuracy of the concentrations prepared for calibration curves.

In the context of "5-Benzoylfuran-2-carboxylic acid," its application as an analytical standard is not extensively documented in publicly available scientific literature. While the synthesis and properties of various benzofuran derivatives are reported, specific studies detailing the validation and use of 5-Benzoylfuran-2-carboxylic acid as a primary analytical standard are not readily found.

However, based on the general principles of analytical chemistry, its potential utility can be inferred. Should a need arise for the quantitative analysis of this specific compound, for instance, in monitoring its presence as a process impurity in the synthesis of a related pharmaceutical ingredient or as a metabolite in biological studies, a purified and characterized batch of 5-Benzoylfuran-2-carboxylic acid would be indispensable.

The development of such a standard would involve its synthesis at a high purity level, followed by rigorous characterization to confirm its identity and establish its purity. This would typically involve a suite of analytical techniques.

Hypothetical Characterization Data for 5-Benzoylfuran-2-carboxylic acid as an Analytical Standard

| Analytical Technique | Parameter | Typical Expected Result |

| High-Performance Liquid Chromatography (HPLC) | Purity Assay | >99.5% |

| Retention Time | Dependent on method conditions (e.g., column, mobile phase) | |

| Mass Spectrometry (MS) | Molecular Ion [M-H]⁻ | m/z 265.05 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C Spectra | Consistent with the chemical structure of 5-Benzoylfuran-2-carboxylic acid |

| Infrared (IR) Spectroscopy | Key Absorptions | C=O (carboxyl), C=O (benzoyl), C-O-C (furan) stretches |

| Melting Point | A sharp, defined melting range |

This table represents the type of data that would be necessary to qualify a batch of 5-Benzoylfuran-2-carboxylic acid for use as an analytical standard. The establishment of such a well-characterized standard would be the first and most critical step in the development of any validated analytical method for its quantification. Without it, the accuracy and reliability of any analytical results for this compound would be compromised.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes

The development of new and more efficient methods for synthesizing 5-Benzoylfuran-2-carboxylic acid is a primary area for future research. While classical methods exist, the focus is shifting towards greener, more atom-economical, and scalable approaches. Current industrial routes for similar compounds, such as 2-furoic acid, often rely on reactions like the Cannizzaro reaction, which have inherent limitations in terms of yield and waste generation. wikipedia.org

One potential direction is the adaptation of modern synthetic methodologies to this specific target. For instance, biocatalytic routes using microorganisms have shown high yields for the synthesis of 2-furoic acid from furfural (B47365) and could be explored for the synthesis of 5-substituted derivatives. wikipedia.org Another promising approach involves the direct carboxylation of a substituted furan (B31954) ring using carbon dioxide, a renewable C1 source. Research has demonstrated the successful one-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using this method. arkat-usa.orgumich.eduresearchgate.net Adapting such a strategy for the regioselective carboxylation of a benzoylfuran precursor could represent a significant advancement.

Furthermore, leveraging palladium-catalyzed cross-coupling reactions, which have been utilized for the late-stage functionalization of other complex heterocyclic scaffolds, could provide a modular and efficient route to 5-Benzoylfuran-2-carboxylic acid and its derivatives. nih.gov Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for the synthesis of benzofuran-2-carboxylic acids from related precursors, suggesting its potential applicability here. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrate. | 2-Benzoylfurfural |

| Direct Carboxylation | Utilization of CO2, potential for high atom economy. | Regioselectivity control on the furan ring. | 2-Benzoylfuran |

| Cross-Coupling Reactions | Modular, allows for late-stage functionalization. | Catalyst selection and optimization of reaction conditions. | Halogenated 2-benzoylfurans |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up considerations and equipment requirements. | Substituted coumarins or other suitable precursors |

Exploration of Undiscovered Reactivity and Transformation Pathways

The furan ring and the carboxylic acid group in 5-Benzoylfuran-2-carboxylic acid offer a rich playground for exploring novel chemical transformations. While the general reactivity of furans and carboxylic acids is well-documented, the specific interplay of the benzoyl substituent at the 5-position with the carboxylic acid at the 2-position may lead to unique reactivity.

Future research could focus on the dearomatization reactions of the furan ring, a powerful strategy for accessing complex three-dimensional structures. acs.org Energy transfer-catalyzed dearomative cycloadditions, for example, could be investigated to understand how the electronic properties of the benzoyl group influence the reaction outcome. acs.org